molecular formula C7H11ClN2O B3240033 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride CAS No. 1426688-38-1

1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride

Cat. No.: B3240033
CAS No.: 1426688-38-1
M. Wt: 174.63
InChI Key: MYQYSBNQGHIGIE-UHFFFAOYSA-N
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Description

1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride is a chemical compound with the CAS Number: 1426688-38-1 . It has a molecular weight of 174.63 and its IUPAC name is this compound . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.ClH/c1-6(2)9-5-8-3-7(9)4-10;/h3-6H,1-2H3;1H . This indicates that the compound consists of a five-membered imidazole ring with an isopropyl group at the 1-position and a carbaldehyde group at the 5-position .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stable under normal conditions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Copper-Catalyzed Oxidative Coupling Reaction

    A practical synthesis approach for 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes was developed using a copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method is notable for its functional group compatibility, the use of inexpensive catalysts, and high atom economy under mild conditions (Li et al., 2015).

  • Building Blocks in Medical Chemistry

    Derivatives of 4-methyl-1H-imidazole-5-carbaldehyde have been synthesized, showcasing the versatility of imidazole carbaldehydes as building blocks for synthesizing biologically active molecules. Starting materials were modified with different alkyl groups, leading to compounds with potential biological activities (Orhan et al., 2019).

  • Ionic Liquid Synthesis

    The synthesis of the ionic liquid 1,4-(1-isopropyl-imidazole) butane bromide from 1-isopropyl-imidazole demonstrates the compound's utility in creating novel ionic liquids, which are significant in various chemical processes due to their unique properties (Qi, 2011).

Application in Organic Synthesis and Material Science

  • Synthesis of Polyfunctional Imidazoles

    The reduction of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes led to the creation of derivatives with potential applications in material science and organic synthesis. These compounds serve as intermediates for further chemical transformations (Chornous et al., 2013).

  • Creation of pH-Sensitive Spin Probes

    Research into the synthesis of new pH-sensitive spin probes from 4H-imidazole 3-oxides underscores the potential of imidazole derivatives in developing tools for biological and chemical analysis. These probes are useful for studying various chemical environments' pH levels (Kirilyuk et al., 2003).

  • Development of Luminescent Materials

    The study on zinc(II) mononuclear complexes with imidazolecarbaldehyde derivatives illustrates the role of these compounds in regulating photoluminescent properties. This research highlights the potential for using imidazole derivatives in creating new luminescent materials (Li et al., 2019).

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride is not specified in the available resources. Imidazole compounds are often used in medicinal chemistry due to their ability to act as a buffer in biological systems .

Safety and Hazards

The safety data sheet (SDS) for 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride can provide detailed information about the safety and hazards associated with this compound . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

3-propan-2-ylimidazole-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-6(2)9-5-8-3-7(9)4-10;/h3-6H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQYSBNQGHIGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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